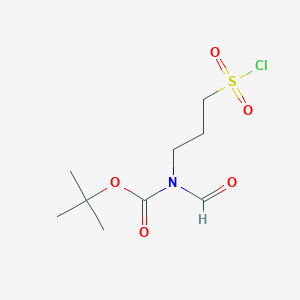
Tert-butyl N-(3-chlorosulfonylpropyl)-N-formylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of tert-butyl N-(3-chlorosulfonylpropyl)-N-formylcarbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with 3-chlorosulfonylpropylamine under controlled conditions . The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product . The reaction mixture is then purified using standard techniques like column chromatography to obtain the pure compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Tert-butyl N-(3-chlorosulfonylpropyl)-N-formylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles, such as amines or alcohols.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding amine.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide to form sulfonic acid derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like triethylamine, and reagents like lithium aluminum hydride and hydrogen peroxide . The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Tert-butyl N-(3-chlorosulfonylpropyl)-N-formylcarbamate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of tert-butyl N-(3-chlorosulfonylpropyl)-N-formylcarbamate involves the inhibition of lysine biosynthesis via the diaminopimelate pathway . This pathway is essential for the synthesis of lysine, an amino acid crucial for bacterial cell wall formation . By inhibiting this pathway, the compound effectively disrupts bacterial growth and proliferation . The molecular targets involved in this mechanism include enzymes like diaminopimelate decarboxylase, which play a key role in lysine biosynthesis .
Comparación Con Compuestos Similares
Tert-butyl N-(3-chlorosulfonylpropyl)-N-formylcarbamate can be compared with other similar compounds, such as:
Tert-butyl N-(3-chlorosulfonylpropyl)carbamate: This compound is similar in structure but lacks the formyl group, which may affect its reactivity and applications.
Tert-butyl N-(3-sulfonylpropyl)-N-formylcarbamate: This compound has a sulfonyl group instead of a chlorosulfonyl group, which may influence its chemical properties and biological activity.
Tert-butyl N-(3-chloropropyl)-N-formylcarbamate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
tert-butyl N-(3-chlorosulfonylpropyl)-N-formylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO5S/c1-9(2,3)16-8(13)11(7-12)5-4-6-17(10,14)15/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGDARYEUTUBEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCS(=O)(=O)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
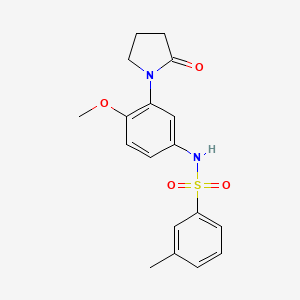
![3-{[1-(4-Chlorobenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2884846.png)
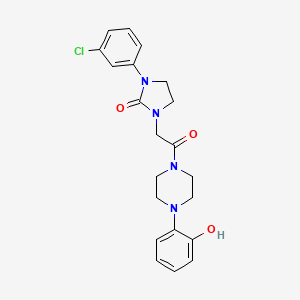
![2-[(4-amino-6-methylpyrimidin-2-yl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2884851.png)

![9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2884855.png)
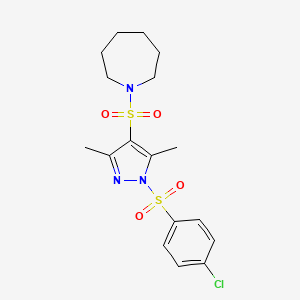
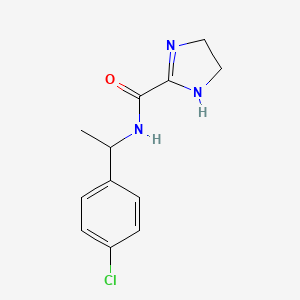

![2-(4-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2884859.png)

![N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2884864.png)
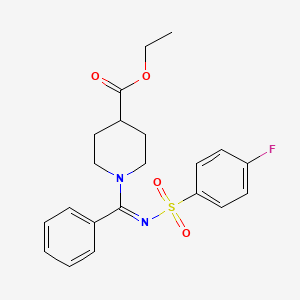
![[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2884866.png)
